molecular formula C8H9N3OS B14594076 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-84-3

1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one

Cat. No.: B14594076
CAS No.: 61336-84-3
M. Wt: 195.24 g/mol
InChI Key: QTIWABIYLDCGJS-UHFFFAOYSA-N
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Description

1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen

Preparation Methods

The synthesis of 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the condensation of thiophene-2-carbaldehyde with imidazolidin-2-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or imidazolidinone rings are replaced by other groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophene ring and have similar chemical properties and applications.

    Imidazolidinone derivatives: These compounds contain an imidazolidinone ring and are used in similar applications, such as medicinal chemistry and material science. The uniqueness of this compound lies in its combination of the thiophene and imidazolidinone rings, which gives it distinct chemical and biological properties.

Properties

CAS No.

61336-84-3

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

1-(thiophen-2-ylmethylideneamino)imidazolidin-2-one

InChI

InChI=1S/C8H9N3OS/c12-8-9-3-4-11(8)10-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,9,12)

InChI Key

QTIWABIYLDCGJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC=CS2

Origin of Product

United States

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